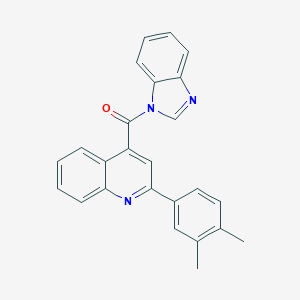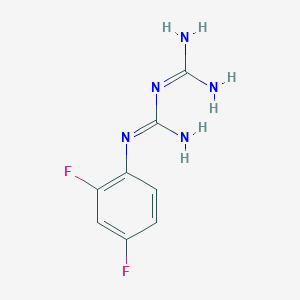
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the histone methyltransferase G9a. G9a is a critical enzyme that plays a key role in the epigenetic regulation of gene expression, and its inhibition by BIX-01294 has been shown to have a broad range of effects on cellular processes.
作用機序
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline selectively inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This results in a reduction in the levels of H3K9me2, a histone modification that is catalyzed by G9a, and has been shown to play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline has been shown to have a broad range of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. Its inhibition of G9a has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to a reduction in cell proliferation and an increase in apoptosis. 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells through its inhibition of G9a.
実験室実験の利点と制限
One of the main advantages of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline is its selectivity for G9a, which allows for the specific inhibition of its histone methyltransferase activity. This makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline is its relatively low potency, which requires high concentrations to achieve effective inhibition of G9a. Additionally, its effects on other histone methyltransferases have not been fully characterized, which may limit its specificity in certain experimental contexts.
将来の方向性
There are several potential future directions for the use of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline in scientific research. One area of interest is the role of G9a in cancer, and the potential for 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline to be used as a therapeutic agent. Additionally, the development of more potent and selective G9a inhibitors may allow for more precise manipulation of its activity in various cellular processes. Finally, the use of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline in combination with other epigenetic modifiers may provide new insights into the complex interplay between epigenetic modifications and gene expression.
合成法
The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzimidazole ring, which is achieved through a condensation reaction between o-phenylenediamine and formic acid. The resulting intermediate is then coupled with the quinoline ring through a Suzuki-Miyaura cross-coupling reaction, followed by selective N-alkylation to yield the final product.
科学的研究の応用
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline has been widely used in scientific research to investigate the role of G9a in various cellular processes, including cell differentiation, proliferation, and apoptosis. It has been shown to have a broad range of effects on gene expression, including the upregulation of tumor suppressor genes and downregulation of oncogenes. 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline has also been used to study the role of G9a in stem cell differentiation, and its inhibition has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells.
特性
製品名 |
4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline |
|---|---|
分子式 |
C25H19N3O |
分子量 |
377.4 g/mol |
IUPAC名 |
benzimidazol-1-yl-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H19N3O/c1-16-11-12-18(13-17(16)2)23-14-20(19-7-3-4-8-21(19)27-23)25(29)28-15-26-22-9-5-6-10-24(22)28/h3-15H,1-2H3 |
InChIキー |
SWPXLZPLOMDYQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)







![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)

![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)

